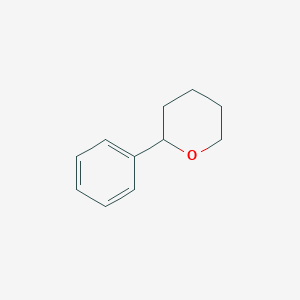![molecular formula C20H27NO2 B14155676 N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide CAS No. 900286-09-1](/img/structure/B14155676.png)
N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide is an organic compound that belongs to the class of amides It features a benzyl group, a furan ring, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide typically involves the reaction of benzylamine with a furan-containing aldehyde or ketone, followed by the addition of a propanamide group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The use of automated systems and advanced catalysts can further enhance the production process, making it more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-N-ethyl-3-[(5E)-5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
Uniqueness
N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide is unique due to its specific structural features, such as the presence of a furan ring and a propanamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
900286-09-1 |
|---|---|
Formule moléculaire |
C20H27NO2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide |
InChI |
InChI=1S/C20H27NO2/c1-4-20(22)21(15-17-9-6-5-7-10-17)13-12-18(16(2)3)19-11-8-14-23-19/h5-11,14,16,18H,4,12-13,15H2,1-3H3 |
Clé InChI |
MEATWQOIPITWMF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CCC(C1=CC=CO1)C(C)C)CC2=CC=CC=C2 |
Solubilité |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


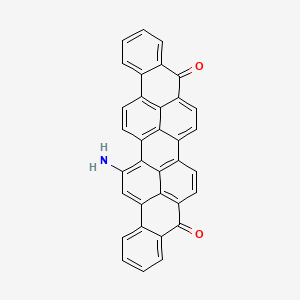
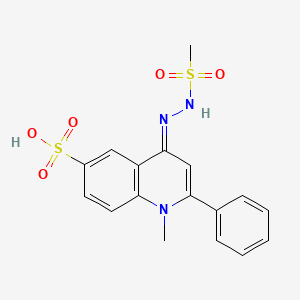
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14155604.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)
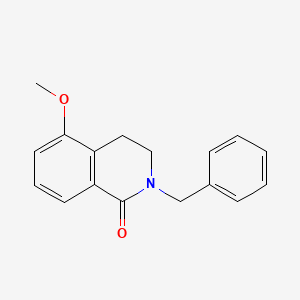
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
![13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile](/img/structure/B14155633.png)
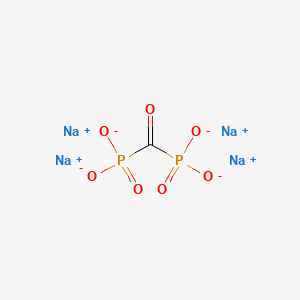
![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)
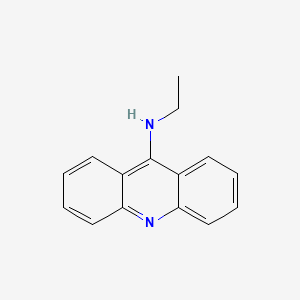
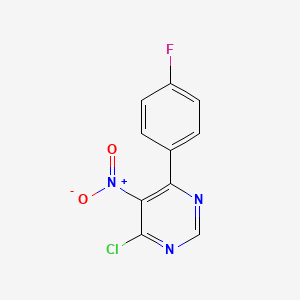
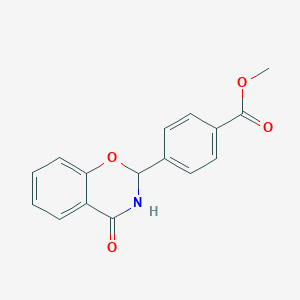
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
